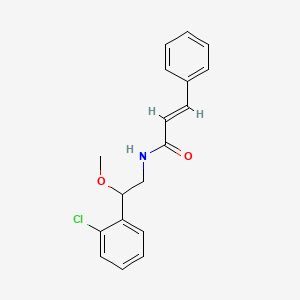![molecular formula C11H14ClNO B2603815 (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide CAS No. 1687750-35-1](/img/structure/B2603815.png)
(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide” is a compound with the CAS Number: 1687750-35-1. It has a molecular weight of 211.69 and its IUPAC name is (S)-2-chloro-N-(®-1-phenylethyl)propanamide . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The compound contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.69 . It is a powder and is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Applications in Material Science
- Organic Nonlinear Optical Materials : Research has shown the synthesis and characterization of compounds structurally related to "(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide" for their potential use in organic electro-optic and nonlinear optical materials. The studies involve the growth of single crystals by slow evaporation techniques and their characterization by various spectroscopic methods, demonstrating their applications in photonics and optoelectronics (Prabhu & Rao, 2000; Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).
Synthesis and Bioactivity
Antinociceptive Activity : A study focused on the synthesis of propanamide derivatives and tested their antinociceptive activity, comparing them with standards such as dipyrone and aspirin. This research indicates the potential for compounds with similar structures in the development of new analgesics (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).
Tyrosinase and Melanin Inhibitors : Another study synthesized N-(substituted-phenyl)-propanamides and evaluated their inhibitory potential against mushroom tyrosinase. This work underscores the utility of such compounds in developing treatments for conditions like hyperpigmentation, indicating a possible research application for "(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide" in dermatology and cosmetic science (Raza et al., 2019).
Chemical Analysis and Characterization
- Structural and Vibrational Studies : Research involving quantum chemical analysis and vibrational studies of structurally similar propanamides provides insights into their electronic properties and potential interactions with biological targets. Such studies are crucial for understanding the molecular basis of the activity of compounds like "(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide" and designing new drugs or materials (Pandey et al., 2020).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGXOZATHLLEEQ-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H](C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

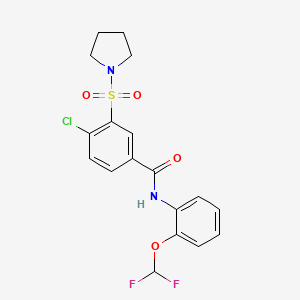
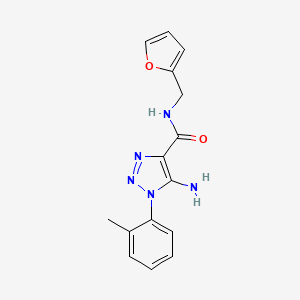
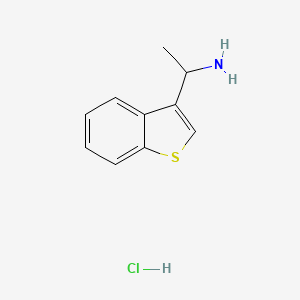
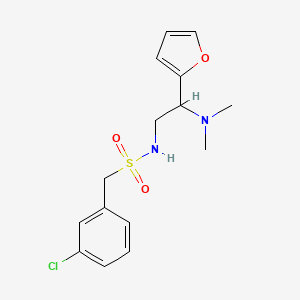
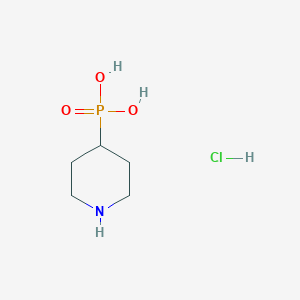
![ethyl 3-carbamoyl-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603737.png)
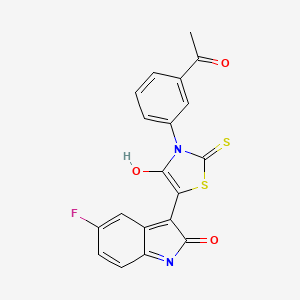
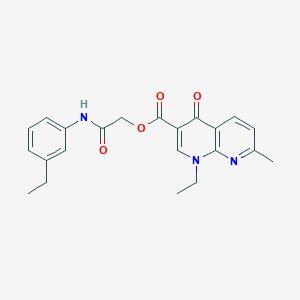
![3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one](/img/structure/B2603742.png)
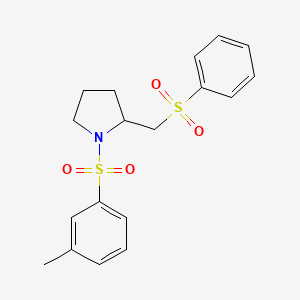
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B2603745.png)
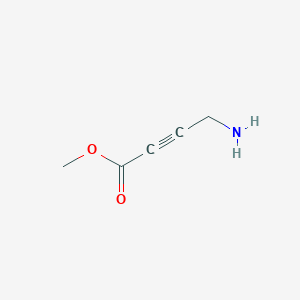
![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)
